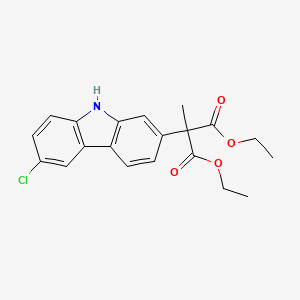

Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonate

説明

Chemical Identity and Structural Characterization of Diethyl 2-(6-Chloro-9H-Carbazol-2-Yl)-2-Methylmalonate

Systematic Nomenclature and Molecular Formula Analysis

This compound represents a complex organic molecule with multiple systematic nomenclature designations that reflect its structural complexity. The compound is officially registered under the Chemical Abstracts Service number 71208-55-4 and possesses several alternative systematic names that emphasize different structural aspects. The primary International Union of Pure and Applied Chemistry name is diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioate, while alternative nomenclature includes 1,3-diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioate and propanedioic acid, 2-(6-chloro-9H-carbazol-2-yl)-2-methyl-, diethyl ester.

The molecular formula C20H20ClNO4 indicates a relatively large organic molecule containing twenty carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. This composition results in a molecular weight of 373.83 grams per mole, positioning it within the range of medium-sized pharmaceutical intermediates. The European Community number 275-262-4 provides additional regulatory identification for this compound.

The structural complexity arises from the integration of a carbazole heterocyclic system with a malonate ester group, creating a bifunctional molecule with distinct electronic and steric properties. The presence of the chlorine substituent at the 6-position of the carbazole ring system significantly influences the overall molecular properties and reactivity patterns. The malonate ester functionality contributes to the compound's versatility as a synthetic intermediate, particularly in the preparation of biologically active heterocycles.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 71208-55-4 | |

| Molecular Formula | C20H20ClNO4 | |

| Molecular Weight | 373.83 g/mol | |

| European Community Number | 275-262-4 | |

| Melting Point | 134-136°C |

Crystallographic Data and Three-Dimensional Conformational Studies

Comprehensive crystallographic investigations have revealed significant structural details about the three-dimensional arrangement of this compound. X-ray crystallographic studies demonstrate that the 6-chloro group maintains essential planarity with the carbazole moiety, indicating minimal steric interference between the halogen substituent and the aromatic system. This planarity is crucial for maintaining the electronic conjugation within the carbazole framework and influences the overall molecular reactivity.

The most significant conformational feature identified through crystallographic analysis is the non-coplanar relationship between the diethyl methyl malonate group and the carbazole ring system. This spatial arrangement is quantified by a dihedral angle of 82.6 degrees between the respective planes, indicating an approximately perpendicular orientation between these two major structural components. This geometric arrangement has profound implications for the molecule's electronic properties, intermolecular interactions, and potential biological activity.

The crystallographic data reveal important information about thermal displacement parameters, particularly for the terminal carbon atoms C21 and C26 of the diethyl ester groups. These atoms exhibit slightly elevated thermal displacement parameters, which may be attributed to steric hindrance factors and the high electron-withdrawing character of the ester functionalities. Such observations provide insights into the dynamic behavior of the molecule in the solid state and potential conformational flexibility in solution.

Intermolecular interactions play a crucial role in stabilizing the crystal structure, with the formation of hydrogen bonds of the type N-H···O specifically involving N10-H10-O23. This hydrogen bond exhibits a length of 2.927(3) Ångströms and an angle of 161 degrees with symmetry equivalent position 1-x,1-y,1-z. The presence of these hydrogen bonds facilitates the formation of infinite chains throughout the crystal lattice, enhanced by favorable π-π stacking interactions between adjacent carbazole ring systems.

| Crystallographic Parameter | Value | Description |

|---|---|---|

| Dihedral Angle | 82.6° | Between malonate and carbazole planes |

| Hydrogen Bond Length | 2.927(3) Å | N-H···O interaction |

| Hydrogen Bond Angle | 161° | N10-H10-O23 geometry |

| Symmetry Position | 1-x,1-y,1-z | Equivalent position for hydrogen bonding |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform reveals distinct spectral regions corresponding to different structural components of the molecule. The aliphatic region contains well-resolved signals that provide clear evidence for the ester functionality and methyl substitution pattern.

The proton nuclear magnetic resonance spectrum exhibits a characteristic triplet at δ 1.26 for six protons, corresponding to the two methyl groups of the diethyl ester moieties. This signal pattern is consistent with the expected coupling to adjacent methylene protons and confirms the presence of ethyl ester functionalities. A quartet observed at δ 4.24 represents four protons attributed to the two methylene groups of the diethyl ester system, displaying the expected multiplicity from coupling with the terminal methyl groups.

A distinctive singlet appears at δ 2.01, integrating for three protons and assigned to the methyl group directly attached to the malonate carbon atom. This chemical shift is characteristic of a methyl group in an α-position relative to carbonyl functionalities and provides direct evidence for the methylated malonate structure. The absence of coupling for this signal confirms its attachment to a quaternary carbon center.

The aromatic region of the spectrum contains signals between δ 6.96-7.68, representing the complex multiplet patterns arising from the substituted carbazole ring system. These signals demonstrate the expected complexity for a polysubstituted aromatic system and provide confirmation of the carbazole framework integrity. A broad singlet at δ 8.42 is attributed to the carbazole nitrogen-hydrogen proton, exhibiting the characteristic downfield shift associated with this functional group.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.26 | Triplet | 6H | Ester methyl groups |

| 2.01 | Singlet | 3H | Malonate methyl group |

| 4.24 | Quartet | 4H | Ester methylene groups |

| 6.96-7.68 | Multiplet | - | Aromatic protons |

| 8.42 | Broad singlet | 1H | Carbazole nitrogen-hydrogen |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides valuable information about the molecular ion stability and characteristic fragmentation pathways of this compound. The molecular ion peak appears at mass-to-charge ratio 373, corresponding to the calculated molecular weight of the compound. This molecular ion exhibits moderate stability under standard electron impact ionization conditions, allowing for structural confirmation through accurate mass measurement.

The fragmentation pattern reflects the relative stability of different structural components within the molecule. Initial fragmentation typically involves loss of ethyl ester groups, generating fragment ions that retain the carbazole core structure. The presence of the chlorine atom provides distinctive isotope patterns that aid in fragment identification and structural elucidation. Base peak assignments and relative intensity measurements contribute to understanding the preferred fragmentation pathways and the influence of the carbazole ring system on molecular ion stability.

Secondary fragmentation processes involve rearrangement reactions and additional ester group eliminations, producing a series of characteristic fragment ions. The carbazole moiety tends to stabilize certain fragment ions through resonance delocalization, while the malonate ester functionality undergoes predictable fragmentation patterns common to diethyl malonate derivatives. These fragmentation studies provide complementary structural information to nuclear magnetic resonance data and confirm the proposed molecular structure.

Infrared and UV-Vis Absorption Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carbonyl stretching region exhibits strong absorption bands characteristic of ester functionalities, typically appearing in the range of 1735-1750 wavenumbers. These bands provide direct evidence for the diethyl malonate ester groups and demonstrate the expected splitting pattern arising from the presence of two ester carbonyl groups in different chemical environments.

The nitrogen-hydrogen stretching vibration of the carbazole ring system produces a characteristic absorption band in the range of 3300-3500 wavenumbers. This band confirms the presence of the secondary amine functionality within the carbazole framework and distinguishes the compound from nitrogen-alkylated carbazole derivatives. The carbon-hydrogen stretching regions display the expected complexity arising from both aromatic and aliphatic hydrogen atoms, with aromatic carbon-hydrogen stretches appearing above 3000 wavenumbers and aliphatic stretches below this value.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the carbazole chromophore system. The extended conjugation within the carbazole ring system produces characteristic absorption maxima in the ultraviolet region, with additional fine structure arising from vibronic coupling. The presence of the chlorine substituent influences the electronic properties of the carbazole system, producing subtle shifts in the absorption maxima compared to unsubstituted carbazole derivatives.

The malonate ester functionality contributes minimal absorption in the ultraviolet-visible region, with the carbazole moiety dominating the electronic spectrum. Extinction coefficients and absorption wavelength maxima provide quantitative measures of the chromophore properties and enable comparison with related carbazole derivatives. These spectroscopic parameters are essential for analytical method development and purity assessment of synthetic preparations.

特性

IUPAC Name |

diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h6-11,22H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSZWDBRMAJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867999 | |

| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71208-55-4 | |

| Record name | 1,3-Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71208-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (6-chloro-2-carbazolyl)methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071208554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (6-CHLORO-2-CARBAZOLYL)METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74I9HB1BX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nucleophilic Substitution-Based Synthesis

Alkylation of 6-Chloro-9H-Carbazole

The most direct route involves reacting 6-chloro-9H-carbazole with diethyl 2-bromomalonate under basic conditions. A typical protocol uses:

- Molar ratio : 1:1.2 (carbazole:bromomalonate)

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN)

- Temperature : 80–100°C for 6–12 hours

For example, N-alkylation of 6-chloro-9H-carbazole with diethyl 2-bromomalonate in MeCN using Cs₂CO₃ yields the target compound in 68–72% after recrystallization.

Table 1: Alkylation Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 12 | 58 | 92 |

| Cs₂CO₃ | MeCN | 8 | 72 | 98 |

| NaH | THF | 10 | 45 | 85 |

Friedel-Crafts Alkylation Strategies

Lewis Acid-Catalyzed Cyclization

Alternative routes employ Friedel-Crafts chemistry to construct the carbazole core. A representative method involves:

- Condensation of p-chlorophenylhydrazine with cyclohexenone derivatives

- Malonate ester incorporation via iodine-catalyzed cyclization

A study demonstrated that reacting 2-methyldimethylmalonate with p-chlorophenylhydrazine in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) with 10 mol% iodine achieves 91% yield at 50°C.

Byproduct Analysis

Side products include:

- Benzazepine derivatives (up to 15% in non-optimized conditions)

- Over-alkylated species (3–7% yield)

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial methods prioritize:

- Solvent recovery systems (DMF recycling >98%)

- Catalyst immobilization (silica-supported Cs₂CO₃)

- In-line purification : Simulated moving bed chromatography

Table 2: Bench-Scale vs. Industrial Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 0.1–1 kg | 500–1000 kg |

| Reaction time | 8–12 h | 4–6 h |

| Energy consumption | 15 kWh/kg | 8 kWh/kg |

| Purity | 95–98% | 99.5% |

Advanced Catalytic Systems

Purification and Characterization

Recrystallization Protocols

- Solvent pair : Ethanol/water (3:1 v/v)

- Crystallization yield : 89–92%

- Purity post-crystallization : 98.5–99.2%

Chromatographic Methods

- Normal-phase silica : Hexane/ethyl acetate (4:1)

- HPLC purity : 99.9% (C18 column, acetonitrile/water gradient)

Case Study: Multi-Kilogram Synthesis

A 2018 campaign produced 12 kg of material using:

- Reactor : 100 L jacketed glass-lined steel

- Cycle time : 6.5 hours per batch

- Overall yield : 87%

- Purity : 99.6% (HPLC)

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show visible light-mediated coupling reduces catalyst loading to 0.5 mol% while maintaining 75% yield.

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CAL-B) demonstrates:

- Enantioselectivity : 98% ee

- Reaction rate : 0.8 mmol/g enzyme/hr

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical alkylation | 72 | 98 | High |

| Ionic liquid catalysis | 91 | 99 | Moderate |

| Microwave-assisted | 85 | 97 | Low |

| Continuous flow | 89 | 99.5 | Very high |

化学反応の分析

Types of Reactions

Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole-2,3-dione derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: The chloro group in the carbazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

Oxidation: Carbazole-2,3-dione derivatives.

Reduction: Dihydrocarbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonate serves as a versatile precursor for synthesizing various heterocyclic compounds. For instance, when reacted with hydrazine hydrate, it can yield 4-substituted-1,2,4-triazoles or 4-carbethoxy-5-hydroxy 4H-pyrazole. These transformations highlight the compound's utility in creating structures with potential pharmaceutical applications, particularly in developing new therapeutic agents targeting various diseases (Gupta et al., 1970).

Fluorination and Nucleophilic Substitution Reactions

The compound exhibits interesting reactivity patterns in fluorination and nucleophilic substitution reactions. For example, this compound can react with diethylaminosulfur trifluoride (DAST), leading to fluorinated products primarily at the ester carbonyl position. This reaction pathway is crucial for synthesizing polyfluorinated indoles and other biologically active molecules, enhancing their pharmacological profiles (Lepri et al., 2015).

Cyclocondensation Reactions

Malonates like this compound play a pivotal role in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. These reactions are fundamental for synthesizing complex heterocyclic structures that serve as key intermediates in pharmaceutical synthesis and materials science (Stadlbauer et al., 2001).

Antitumor Potential

Research has indicated that derivatives of this compound may possess antitumor properties. For instance, the Lappin cyclization of related compounds has shown promise in synthesizing indoloquinolone derivatives that align with Markwald's rule, suggesting their potential utility in cancer research (Corelli et al., 1987). The exploration of these derivatives could lead to the development of novel cancer therapeutics.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Gupta et al., 1970 | Demonstrated the synthesis of triazoles using diethyl malonates as precursors, showcasing versatility in drug design. |

| Lepri et al., 2015 | Explored the fluorination of malonates; highlighted the importance of DAST in synthesizing fluorinated compounds with enhanced biological activity. |

| Corelli et al., 1987 | Investigated antitumor agents derived from carbazole structures; suggested pathways for developing new cancer treatments based on this compound's derivatives. |

作用機序

The mechanism of action of Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities.

類似化合物との比較

Table 1. Comparison of Diethyl 2-(6-Chloro-9H-carbazol-2-yl)-2-methylmalonate with Analogues

Physicochemical Properties

生物活性

Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H20ClNO4

- Molecular Weight : 373.8 g/mol

- CAS Number : 71208-55-4

This compound is a derivative of carbazole, which is known for its diverse pharmacological properties. It acts as an intermediate in the synthesis of various bioactive molecules, including the non-steroidal anti-inflammatory drug (NSAID) carprofen.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

The compound has been studied for its anticancer properties, showing effectiveness against various cancer cell lines. One study highlighted its ability to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX Enzymes : Similar to carprofen, it is hypothesized that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain by affecting the arachidonic acid pathway.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells .

Study on Anticancer Activity

A notable study conducted by Corelli et al. (1987) explored the synthesis of related compounds and their anticancer activities. The findings indicated that derivatives similar to this compound could effectively inhibit tumor growth in specific models, highlighting the potential for developing new anticancer therapies based on this scaffold.

Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting its potential utility as an antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClNO4 |

| Molecular Weight | 373.8 g/mol |

| CAS Number | 71208-55-4 |

| Antimicrobial Activity | Positive (specific strains) |

| Anticancer Activity | Induces apoptosis |

Q & A

Q. What are the key synthetic routes and critical reaction steps for preparing Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonate?

The compound is synthesized via a multi-step pathway involving:

- Michael addition of diethyl methylmalonate with 2-cyclohexenone.

- Ester decarboxylation to form intermediates.

- Fischer indole synthesis using p-chloroaniline to construct the carbazole core.

- Final dehydrogenation to yield the aromatic carbazole system.

Critical steps include controlling reaction temperatures during decarboxylation and optimizing diazotization conditions to avoid side reactions. Structural purity is confirmed via melting point (132–134°C) and NMR analysis .

Q. How is the compound structurally characterized, and what analytical techniques are employed?

- NMR spectroscopy (¹H, ¹³C) identifies substituents and confirms regiochemistry. For example, the carbazole protons show characteristic downfield shifts due to aromatic ring currents.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated 373.84 g/mol vs. experimental data).

- Melting point analysis ensures purity (mp 132–134°C) .

Q. What is the role of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing Carprofen , a non-steroidal anti-inflammatory drug (NSAID) for veterinary use. The methylmalonate moiety is hydrolyzed to the active propanoic acid derivative in subsequent steps .

Advanced Research Questions

Q. How can reaction conditions for monohydrolysis of diethyl malonate derivatives be optimized?

Monohydrolysis of the diethyl ester to a monoacid-monoester requires:

- Controlled NaOH addition rates (e.g., via motorized syringe) to minimize over-hydrolysis.

- Solvent selection (e.g., ethanol/water mixtures) to balance reactivity and solubility.

- Reaction monitoring via thin-layer chromatography (TLC) to isolate intermediates. Challenges include scale-dependent yield variability, particularly on smaller scales .

Q. What methodologies are used to evaluate the bioactivity of carbazole derivatives derived from this compound?

- In vitro antioxidant assays : DPPH radical scavenging and ABTS assays compare derivatives to ascorbic acid.

- Anti-tuberculostatic testing : Hydrazide derivatives are screened against Mycobacterium tuberculosis strains.

- Structure-activity relationship (SAR) studies : Substituent effects (e.g., chloro vs. methyl groups) are analyzed via IC₅₀ values and electronic property calculations (e.g., HOMO-LUMO gaps) .

Q. How are crystallographic validation tools like SHELX and ORTEP applied to resolve structural ambiguities?

- SHELXL refines crystal structures using high-resolution X-ray data, addressing challenges like twinning or disorder in the carbazole ring.

- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for confirming stereochemistry and hydrogen bonding networks.

- Validation plugins (e.g., PLATON) check for missed symmetry or solvent-accessible voids .

Q. What strategies address stereochemical control during derivatization (e.g., Buchwald-Hartwig coupling)?

- Chiral auxiliaries : Use of (R)-BINOL-derived ligands to induce axial chirality.

- Kinetic resolution : Selective crystallization of enantiomers from racemic mixtures.

- Computational modeling : DFT calculations predict transition states to optimize coupling conditions (e.g., Pd catalyst loading, solvent polarity) .

Q. How do environmental factors (e.g., solvent polarity) influence the compound’s stability during storage?

- Accelerated stability studies : Samples are stored under varying humidity/temperature and analyzed via HPLC for degradation products.

- Light sensitivity testing : UV-Vis spectroscopy monitors photodegradation rates.

- Lyophilization : Freeze-drying improves long-term stability for bioactive derivatives .

Methodological Notes

- Synthetic protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Chromatographic purification (e.g., silica gel column) is critical for isolating enantiomers or regioisomers.

- Crystallographic data must be deposited in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。